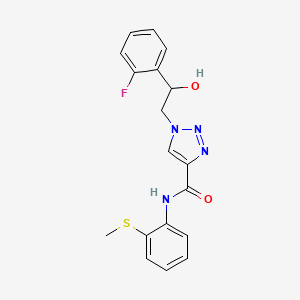

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with a 2-(2-fluorophenyl)-2-hydroxyethyl group at the 1-position and an N-(2-(methylthio)phenyl)carboxamide moiety at the 4-position. The hydroxyethyl linker may enhance solubility and hydrogen-bonding interactions. Structurally, it shares similarities with triazole-based pharmaceuticals, particularly in its carboxamide linkage and sulfur-containing substituents, which are critical for bioactivity .

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(2-methylsulfanylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-26-17-9-5-4-8-14(17)20-18(25)15-10-23(22-21-15)11-16(24)12-6-2-3-7-13(12)19/h2-10,16,24H,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWRGHGOWHTOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Attachment of the hydroxyethyl group: This can be done through an alkylation reaction.

Incorporation of the methylthio phenyl group: This step may involve a thiolation reaction where a methylthio group is introduced to the phenyl ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Thiolation: The methylthio group can be modified through thiolation reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Molecular Characteristics

The molecular formula of the compound is with a molecular weight of approximately 362.4 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties.

Medicinal Chemistry

Anticancer Activity

Triazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds containing triazole moieties can inhibit various cancer cell lines by interfering with cellular signaling pathways. Studies have shown that modifications to the triazole structure can enhance potency against specific cancer types, making them promising candidates for drug development .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. The presence of the fluorophenyl and methylthio groups enhances its interaction with microbial enzymes, potentially leading to effective treatment options for resistant strains .

Pharmacology

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to inhibit soluble guanylate cyclase activity, which is relevant for treating pulmonary hypertension .

Drug Delivery Systems

The unique chemical structure allows for incorporation into drug delivery systems, enhancing solubility and bioavailability of poorly soluble drugs. The hydroxyethyl group can facilitate better interaction with biological membranes, improving absorption rates .

Agricultural Applications

Pesticidal Activity

The triazole framework is commonly found in fungicides. Studies suggest that this compound may exhibit fungicidal properties against various agricultural pathogens, providing a potential avenue for crop protection .

Plant Growth Regulation

Research indicates that triazole compounds can influence plant growth by modulating hormone levels. This application could lead to improved crop yields and stress resistance under adverse environmental conditions.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of several triazole derivatives, including the target compound. The results indicated that modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that further optimization could lead to the development of effective therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing antimicrobial efficacy, the compound was tested against common bacterial strains. It exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential use in clinical settings where traditional antibiotics fail .

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methylthio phenyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

Substituents on the triazole ring and aryl groups significantly influence physicochemical and biological properties:

The methylthio group in the target compound offers moderate lipophilicity compared to the ethoxy group in ’s analog, which may reduce metabolic oxidation compared to methylsulfonyl derivatives (e.g., ) .

Triazole Isomerism and Core Modifications

- 1,2,3-Triazole (Target Compound) : Planar structure facilitates π-π stacking and hydrogen bonding. The 1,4-disubstitution pattern optimizes binding to enzymes or receptors .

- Benzothiophene Core (): Non-triazole heterocycle with distinct electronic properties, limiting direct comparison but highlighting substituent-driven bioactivity .

Sulfur-Containing Groups

Biological Activity

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2034344-28-8) is a compound belonging to the triazole family, which has gained attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C18H17FN4O2S

- Molecular Weight : 372.4 g/mol

- Structure : The compound features a triazole ring, a hydroxyl group, and a methylthio-substituted phenyl moiety, contributing to its biological properties.

Biological Activity Overview

The biological evaluation of this compound has focused primarily on its anticancer and antimicrobial activities. The following sections detail these activities based on various studies.

Anticancer Activity

Research indicates that compounds with triazole moieties often exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : Many triazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells. The compound under consideration may share this mechanism, given its structural similarities to other effective TS inhibitors.

-

Case Studies :

- A study synthesized various triazole derivatives and tested their anticancer activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. Some derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin and 5-fluorouracil, indicating superior efficacy .

- Molecular docking studies suggest that the compound can effectively bind to the active site of TS, corroborating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored, particularly against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Inhibition Studies : Certain synthesized triazole derivatives showed promising results in inhibiting bacterial growth. For instance, compounds with similar structural features demonstrated effective inhibition with minimum inhibitory concentrations (MICs) in the low micromolar range .

Research Findings

Recent advancements in drug design have highlighted the significance of triazoles in medicinal chemistry. The incorporation of diverse functional groups into the triazole framework has been shown to enhance biological activity.

Synthesis Techniques

The most common method for synthesizing triazole compounds is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for high yields and purity in producing complex molecules like our compound of interest.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of this triazole-carboxamide derivative typically involves azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core. A representative approach includes:

- Step 1: Preparation of an alkyne precursor (e.g., propargyl alcohol derivative) functionalized with the 2-(2-fluorophenyl)-2-hydroxyethyl group.

- Step 2: Reaction with an azide derivative of 2-(methylthio)aniline under Cu(I)-catalyzed conditions to form the 1,2,3-triazole ring.

- Step 3: Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Critical parameters:

- Reaction temperature: Maintain 25–60°C to balance reaction rate and selectivity.

- Catalyst: Use Cu(I) salts (e.g., CuSO₄·Na ascorbate) to minimize side products.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological workflow:

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign signals for the triazole ring (δ 7.5–8.5 ppm for H-5), fluorophenyl (δ 7.0–7.4 ppm), and methylthio group (δ 2.5 ppm, singlet) .

- 19F NMR: Confirm fluorine substitution (δ -110 to -115 ppm for aromatic F) .

Mass Spectrometry (MS):

- High-resolution MS (HRMS): Validate molecular formula (e.g., C₁₉H₁₈FN₅O₂S, [M+H]⁺ = 412.1245) .

X-ray Crystallography: Resolve spatial arrangement of substituents (e.g., dihedral angles between triazole and fluorophenyl groups) .

Data Interpretation Tip: Cross-validate NMR shifts with computational methods (DFT calculations at B3LYP/6-311+G(d,p)) to resolve ambiguities in stereoelectronic effects .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

SAR Strategy:

- Systematic substitution: Vary substituents at:

- Fluorophenyl group: Test electron-withdrawing (e.g., Cl, CF₃) vs. electron-donating groups (e.g., OCH₃) to modulate target binding .

- Methylthio group: Replace with sulfone (-SO₂CH₃) or sulfonamide (-NHSO₂R) to enhance solubility and target affinity .

- In vitro assays: Prioritize targets based on triazole derivatives’ known activities (e.g., kinase inhibition, antimicrobial activity) .

Example: Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) for derivatives with modified substituents. Use ANOVA to identify statistically significant trends .

Advanced: What experimental approaches resolve contradictions in reported biological activity data?

Common contradictions: Discrepancies in IC₅₀ values across studies may arise from:

- Assay conditions: Variations in buffer pH, ATP concentration (for kinase assays), or cell line selection.

- Compound purity: Impurities >5% (e.g., unreacted azides) can skew results. Validate purity via HPLC (≥98%) before testing .

Resolution workflow:

Replicate assays under standardized conditions (e.g., pH 7.4, 10 μM ATP).

Dose-response curves: Use 8–12 concentration points to improve accuracy.

Orthogonal assays: Confirm activity via SPR (surface plasmon resonance) for direct binding validation .

Advanced: How can computational methods guide the study of this compound’s mechanism of action?

Protocol:

Molecular docking: Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR). Focus on hydrogen bonding with the triazole’s N-atoms and hydrophobic contacts with fluorophenyl groups .

MD simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability. Monitor RMSD values (<2.0 Å indicates stable docking) .

ADMET prediction: Use SwissADME to optimize pharmacokinetics (e.g., reduce logP <3 for improved solubility) .

Validation: Compare computational predictions with experimental data (e.g., SPR binding kinetics) .

Basic: What analytical techniques are critical for assessing purity and stability?

- HPLC-DAD: Use C18 columns (acetonitrile/water gradient) to detect impurities. Retention time: ~12.5 min .

- Thermogravimetric Analysis (TGA): Confirm thermal stability up to 200°C for storage recommendations .

- Accelerated stability studies: Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Experimental design:

- Animal model: Use Sprague-Dawley rats (n=6/group) for PK studies. Administer 10 mg/kg (IV/oral).

- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose. Analyze via LC-MS/MS .

- Toxicity endpoints: Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 28-day dosing .

Key parameters:

- Bioavailability: Target >30% via formulation optimization (e.g., nanoemulsions) .

- Metabolite profiling: Identify hydroxylated or glucuronidated metabolites using HRMS .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Optimization steps:

- Batch vs. flow chemistry: Transition from batch reactions to continuous flow for azide-alkyne cycloaddition to improve safety and yield .

- Green chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly extraction .

- Quality control: Implement PAT (process analytical technology) for real-time monitoring of reaction progress .

Yield improvement: Optimize stoichiometry (1:1.2 alkyne:azide ratio) and catalyst loading (5 mol% Cu(I)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.